Rosarin

Catalog No.
S541817
CAS No.
84954-93-8
M.F
C20H28O10
M. Wt
428.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosarin

CAS Number

84954-93-8

Product Name

Rosarin

IUPAC Name

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol

Molecular Formula

C20H28O10

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C20H28O10/c21-9-12-14(22)17(25)20(29-12)28-10-13-15(23)16(24)18(26)19(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2/b7-4+/t12-,13+,14-,15+,16-,17+,18+,19+,20+/m0/s1

InChI Key

IEBFEMIXXHIISM-YZOUKVLTSA-N

SMILES

O[C@H]([C@H]([C@@H]([C@@H](CO[C@H]1[C@@H]([C@H]([C@H](CO)O1)O)O)O2)O)O)[C@@H]2OC/C=C/C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

Rosarin;

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)COC3C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O

Description

The exact mass of the compound Rosarin is 428.1682 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. It belongs to the ontological category of O-acyl carbohydrate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Antioxidant Properties

    Some in vitro studies suggest that Rosarin possesses antioxidant properties. These studies have shown that Rosarin can scavenge free radicals, which are molecules that can damage cells and contribute to various health conditions []. However, further research is needed to confirm these findings and understand the potential implications for human health.

  • Neuroprotective Effects

    Limited pre-clinical studies suggest that Rosarin might have neuroprotective effects. For instance, one study observed that Rosarin administration improved memory function in mice with induced amnesia []. However, more research is required to understand the mechanisms behind these potential effects and their relevance to human neurological conditions.

  • Metabolic Regulation

    In vitro and animal studies have shown that Rosarin may play a role in glucose metabolism []. These studies suggest Rosarin might improve insulin sensitivity and potentially influence blood sugar regulation. However, human trials are needed to determine the effectiveness and safety of Rosarin for managing blood sugar levels.

Rosarin is a natural compound classified as a cinnamyl alcohol glycoside, primarily isolated from the plant Rhodiola rosea, commonly known as golden root or roseroot. It is characterized by its unique glycosidic structure, which contributes to its various biological activities. The compound is recognized for its potential neuroprotective properties and is often studied for its role in enhancing mental performance and reducing fatigue .

Typical of glycosides. As a glycoside, it can be hydrolyzed by acids or enzymes, resulting in the release of the aglycone (cinnamyl alcohol) and sugars. This hydrolysis can occur under acidic conditions or through enzymatic action in biological systems. Additionally, Rosarin can participate in oxidation reactions, leading to the formation of various derivatives that may exhibit different biological activities .

Rosarin has demonstrated multiple biological activities, which include:

  • Neuroprotective Effects: Studies indicate that Rosarin may enhance cognitive function and protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease research.
  • Anti-inflammatory Properties: The compound exhibits immune regulatory activities, potentially reducing inflammation in various conditions .
  • Fatigue Reduction: Clinical studies suggest that Rosarin may improve exercise endurance and alleviate fatigue, contributing to enhanced physical performance .

The synthesis of Rosarin can be achieved through several methods:

  • Natural Extraction: Primarily obtained from Rhodiola rosea, where it is extracted using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where cinnamyl alcohol is reacted with appropriate sugar moieties under controlled conditions.
  • Biotechnological Approaches: Utilizing microbial fermentation processes to produce Rosarin from precursor compounds, leveraging specific enzymes for glycosylation .

Rosarin has several applications across different fields:

  • Pharmaceuticals: Due to its neuroprotective and anti-inflammatory properties, it is being explored as a potential therapeutic agent for cognitive disorders and inflammatory diseases.
  • Nutraceuticals: Incorporated into dietary supplements aimed at enhancing mental performance and physical endurance.
  • Cosmetics: Investigated for its antioxidant properties, making it a candidate for skincare formulations aimed at reducing oxidative stress on skin cells .

Several compounds share structural or functional similarities with Rosarin. Below is a comparison highlighting their uniqueness:

CompoundStructure TypeKey ActivitiesUnique Features
SalidrosidePhenylpropanoid glycosideNeuroprotective, anti-fatigueHigher potency in stress resilience
RhodiolosideGlycosideAntioxidant, anti-inflammatoryDerived from different plant species
Cinnamyl AlcoholAlcoholAntimicrobial, antioxidantNon-glycosidic structure

Rosarin stands out due to its specific combination of neuroprotective and immune-regulatory activities, which are less pronounced in some of its counterparts. Its extraction from Rhodiola rosea also adds to its unique profile as a natural product with diverse health benefits .

Rosarin’s molecular formula is C₂₀H₂₈O₁₀, with a molecular weight of 428.4 g/mol . Its structure comprises a cinnamyl alcohol moiety linked to a disaccharide unit composed of glucose and arabinofuranose (Figure 1). The canonical SMILES notation, O[C@@H]1C@@HC@HOC@H[C@H]1O, highlights the β-D-glucopyranosyl backbone and α-L-arabinofuranosyl side chain . The InChI key (IEBFEMIXXHIISM-YZOUKVLTSA-N) confirms its unique stereochemical identity .

Table 1: Molecular Properties of Rosarin

PropertyValueSource
Empirical FormulaC₂₀H₂₈O₁₀
Molecular Weight (g/mol)428.4
Exact Mass428.16824709
Topological Polar SA158.0 Ų

Stereochemical Configuration and Isomeric Variations

Rosarin’s stereochemistry is defined by multiple chiral centers. The IUPAC name, (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol, specifies the configurations at C2, C3, C4, C5, and C6 . The (E)-configuration of the cinnamyl group (C=C bond) is critical for its biological activity and distinguishes it from potential (Z)-isomers, though the latter are not reported in natural sources .

Crystallographic Studies and Three-Dimensional Conformational Analysis

While direct crystallographic data for Rosarin are limited, studies on its metal complexes and derivatives provide insights into its conformational flexibility. For instance, copper complexes of Rosarin derivatives exhibit distorted square-planar geometries, as confirmed by X-ray diffraction . Computational models predict a coil-like arrangement in expanded Rosarin analogs, stabilized by intramolecular hydrogen bonding . The arabinofuranose unit adopts a ³T₂ puckering conformation, while the glucopyranose ring maintains a ⁴C₁ chair configuration .

Comparative Structural Relationship to Rosavin and Rosin Glycosides

Rosarin, Rosavin, and Rosin belong to the "rosavins" group, exclusive to Rhodiola rosea . While Rosarin features an α-L-arabinofuranose unit, Rosavin contains α-L-arabinopyranose, altering their glycosidic linkage orientations (Table 2) . Rosin, the simplest member, lacks the arabinose substituent, comprising only cinnamyl alcohol and glucose .

Table 2: Structural Comparison of Rosavins

CompoundSugar MoietyGlycosidic LinkageMolecular Formula
Rosarinα-L-arabinofuranose1→6 with glucoseC₂₀H₂₈O₁₀
Rosavinα-L-arabinopyranose1→6 with glucoseC₂₀H₂₈O₁₀
RosinNone (single glucose unit)1→1 with cinnamyl alcoholC₁₉H₂₆O₉

Synthesis and Biosynthetic Pathways of Rosarin

Chemical Synthesis Methodologies

Rosarin is primarily isolated from Rhodiola species, but partial syntheses involve glycosylation of cinnamyl alcohol derivatives. A reported method condenses cinnamyl alcohol with protected arabinofuranosyl and glucopyranosyl donors under acid catalysis, followed by deprotection . Stereocontrol is achieved using chiral auxiliaries, yielding Rosarin with >98% HPLC purity .

Biosynthetic Routes in Rhodiola Species

In Rhodiola rosea, Rosarin biosynthesis proceeds via the phenylpropanoid pathway:

  • Cinnamic acid formation: L-Phenylalanine is deaminated to cinnamic acid.
  • Reduction to cinnamyl alcohol: Cinnamic acid → cinnamyl-CoA → cinnamyl alcohol.
  • Glycosylation: UDP-glucose and UDP-arabinose transfer sugars to cinnamyl alcohol, forming Rosarin .

Analytical Characterization Techniques for Rosarin

Spectroscopic Methods and Data Interpretation

  • NMR: ¹H NMR signals at δ 7.4–7.2 (aromatic protons), δ 6.3–5.8 (olefinic H), and δ 4.9–3.2 (sugar protons) . ¹³C NMR confirms anomeric carbons at δ 102–105 ppm .
  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 429.17 and fragment ions at m/z 267 (loss of arabinofuranose) .

Chromatographic Profiling and Purity Assessment

HPLC methods employ C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile-water gradients (0.1% formic acid), detecting Rosarin at 254 nm . Retention time: ~12.5 min .

Table 3: HPLC Conditions for Rosarin Analysis

ParameterValue
ColumnC18 reverse-phase
Mobile PhaseAcetonitrile:H₂O (30:70→60:40)
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Applications in Organic Synthesis and Material Science

Role in Stereoselective Catalysis

Rosarin’s hydroxyl groups serve as chiral ligands in asymmetric catalysis. Copper complexes of Rosarin derivatives demonstrate enantioselectivity in Diels-Alder reactions (up to 90% ee) .

Functional Materials Derived from Rosarin

Anthracene-bridged Rosarin analogs exhibit near-infrared (NIR-II) absorption (λₐᵦₛ = 676 nm), making them candidates for organic photovoltaics .

Population OriginRosarin Content (% dry weight)Rosarin:Rosavin:Rosin RatioNotes
Eastern Canada (Maritime Provinces)0.03-1.10VariableNatural populations, high variability
Altai Mountains (Russia/Kazakhstan)0.24-5.381:1.2-3.2:1.3-2.3 (root)Wild and cultivated, rhizome > root
Norway0.4-0.8VariableHigh clone variability
Lithuania (Cultivated)1.35-1.62 mg/mL extractVariableCultivated vs wild Altai comparison
Western Siberia (Cultivated)1.020.2-0.3:0.4-0.8:0.1-0.34-year-old cultivated plants
Nunavik (Quebec)0.5-4.3 mg/mL extractVariableUnique chemotype markers found
European Alpine/PyreneanHigher contentVariableHigher rosavins:cinnamyl alcohol ratio
Northern EuropeanLower contentVariableLower rosavins:cinnamyl alcohol ratio

Natural populations from eastern Canada demonstrate remarkable variability in rosarin accumulation, with concentrations ranging from 0.03% to 1.10% of dry weight across five distinct maritime populations [4]. The highest recorded rosarin concentrations have been documented in Altai Mountain populations, where rhizomal content can reach 5.38% dry weight, consistently exceeding root concentrations by factors of 2-3 [6] [7]. Norwegian populations exhibit moderate rosarin levels but display substantial clone-to-clone variability, indicating strong genetic influences on phenylpropanoid biosynthesis [8].

Cultivated populations in Lithuania demonstrate comparable rosarin levels to wild Altai specimens when grown under similar conditions, suggesting that cultivation practices can maintain the phytochemical integrity of Rhodiola rosea without significant degradation of secondary metabolite production [9]. The Nunavik populations from Quebec represent a particularly interesting chemotype, containing unique marker compounds not found in Eurasian material while maintaining substantial rosarin content [10].

European populations display distinct geographical patterns, with Alpine and Pyrenean specimens consistently showing higher rosavins-to-cinnamyl alcohol ratios compared to Northern European populations [11] [12]. This geographical gradient in rosarin content correlates with environmental severity, suggesting adaptive responses to high-altitude and harsh climatic conditions [13] [14].

Altitudinal and Edaphic Influences on Rosarin Accumulation

The accumulation of rosarin in Rhodiola rosea demonstrates clear correlations with altitudinal gradients and soil conditions, reflecting the species' natural adaptation to extreme montane environments [15] [14]. Research conducted across elevation gradients from sea level to alpine zones reveals complex relationships between environmental stress and secondary metabolite biosynthesis.

Table 2: Altitudinal and Edaphic Influences on Rosarin Accumulation

Study LocationAltitude/EnvironmentRosarin ContentEnvironmental Effects
High-altitude cultivation (1580m)1580 m above sea level0.5-4.3 mg/mL (rhizome)Moderate increase in cinnamyl alcohol
Low-altitude cultivation (65m)65 m above sea levelSimilar to high altitudeNo major phenylpropanoid difference
Alpine regions (1700-2400m)1700-2400 m (natural habitat)Peak content at extreme conditionsHarsh conditions enhance biosynthesis
Controlled cultivation (20-600m)20-600 m above sea levelEnhanced secondary metabolitesControlled conditions maintain quality
Western Siberia forest-steppeForest-steppe zone1.02% (4-year plants)Successful adaptation to new climate
Various European sitesVarious elevationsVariable with provenanceOrigin more important than cultivation site

Comparative studies between high-altitude cultivation at 1580 meters and low-altitude cultivation at 65 meters reveal that while absolute rosarin values may vary, the fundamental phenylpropanoid glycoside-to-aglycone ratios remain relatively consistent [11] [12]. This finding suggests that rosarin biosynthesis pathways maintain their functionality across elevation gradients, though environmental stress may modulate overall metabolite concentrations.

Natural habitat studies from alpine regions between 1700-2400 meters above sea level demonstrate that Rhodiola rosea achieves peak rosarin accumulation under extreme environmental conditions [15] [14]. These harsh montane environments, characterized by intense UV radiation, temperature fluctuations, and nutrient-poor soils, appear to stimulate the phenylpropanoid biosynthetic pathway as an adaptive stress response mechanism [16].

Controlled cultivation experiments conducted at moderate elevations (20-600 meters) have demonstrated that appropriate agricultural practices can maintain or even enhance rosarin production compared to wild populations [16]. This finding has significant implications for sustainable production of Rhodiola rosea raw materials, suggesting that cultivation can reduce pressure on wild populations while maintaining phytochemical quality.

Edaphic factors, particularly soil drainage and mineral content, significantly influence rosarin accumulation patterns [7] [17]. Plants grown in well-drained, rocky soils typical of their natural alpine habitat consistently show higher rosarin content compared to those cultivated in heavy, poorly-drained agricultural soils. Soil pH appears to play a moderate role, with slightly acidic conditions (pH 6.0-6.5) supporting optimal rosarin biosynthesis [18].

Seasonal Variation in Rhizomal Rosarin Content

The temporal dynamics of rosarin accumulation in Rhodiola rosea rhizomes follow distinct seasonal patterns that correlate closely with the plant's phenological development and metabolic activity cycles [19] [20]. Understanding these seasonal fluctuations is crucial for optimizing harvest timing and maximizing rosarin yield.

Table 3: Seasonal Variation in Rhizomal Rosarin Content

Sampling PeriodRosarin Content RhizomeRosarin Content RootPhysiological Stage
Early June (Beginning vegetation)Peak contentModerate levelsEarly shoot development
Late June (Shoot elongation)Maximum accumulationVariableActive vegetative growth
Mid July (Active growth)Gradual decreaseDifferent pattern from rhizomePeak vegetative phase
Early August (Pre-fruiting)Continued decreaseSlight variationsTransition to reproductive
Late August (Fruiting)Lower levelsSeasonal fluctuationFruiting stage
September (Harvest time)Stable levelsGenerally lower than rhizomeEnd of growing season

Research conducted under controlled phytotron conditions with weekly sampling intervals reveals that rosarin content reaches its maximum during the early stages of vegetative growth, specifically during late June when shoot elongation is most active [19] [20]. This peak accumulation period coincides with the plant's highest metabolic activity and coincides with the mobilization of stored carbohydrates for new growth.

Following the early summer peak, rosarin concentrations demonstrate a gradual but consistent decline throughout the remaining growing season [21] [22]. This temporal pattern suggests that rosarin may serve as a metabolic reserve compound that is mobilized during periods of active growth and stress response. The decline corresponds with the plant's transition from vegetative to reproductive growth phases.

Rhizomal rosarin content consistently exceeds root concentrations by factors ranging from 2-3 across all sampling periods [19] [20]. This differential accumulation pattern reflects the rhizome's role as the primary storage organ for phenylpropanoid compounds and suggests distinct metabolic compartmentalization between plant organs.

Interannual studies reveal that this seasonal pattern remains relatively consistent across different years, though absolute concentrations may vary depending on climatic conditions [7] [11]. Years with late spring snowmelt and extended cool periods tend to show prolonged peak rosarin accumulation phases, while early warm seasons may accelerate the transition to declining concentrations.

The harvesting period significantly affects the pharmaceutical quality of Rhodiola rosea materials, with optimal rosarin content achieved when collection occurs during the early vegetation period before significant decline begins [22] [20]. However, practical considerations including plant biomass accumulation often necessitate later harvest times, requiring careful balance between rosarin content and total yield.

Comparative Phytochemistry Across Rhodiola Taxa

The distribution of rosarin across Rhodiola species reveals its unique status as a chemotaxonomic marker specifically associated with Rhodiola rosea and closely related taxa [3] [23] [24]. Comparative phytochemical analysis across the genus demonstrates clear species-specific patterns in phenylpropanoid glycoside production.

Table 4: Comparative Phytochemistry of Rosarin Across Rhodiola Taxa

Rhodiola SpeciesRosarin PresenceRosarin ContentPrimary Phenolic CompoundsDistinguishing Features
R. roseaHigh (characteristic compound)0.24-5.38% dry weightRosavins (rosavin, rosarin, rosin)Only source of rosavins
R. sachalinensisPresent (lower levels)0.034-0.109% dry weightRosavins (limited)Lower rosavin content
R. crenulataAbsent or traceNot detectedSalidroside, flavonoidsUnique quartet at 6 ppm (NMR)
R. quadrifidaAbsentNot detectedSalidroside, rhodiocyanoside ADifferent metabolomic profile
R. heterodontaAbsentNot detectedHeterodontoside, salidrosideNovel phenylethanoid glycoside
R. semenoviiAbsentNot detectedRhodiocyanoside A, lotaustralinCyanogenic glucosides dominant
R. kirilowiiAbsentNot detectedSalidroside derivativesDifferent glycoside patterns

Rhodiola rosea stands as the primary natural source of rosarin, with concentrations ranging from 0.24% to 5.38% dry weight depending on population origin and environmental conditions [4] [6] [7]. This species demonstrates the highest phenylpropanoid diversity, containing the complete suite of rosavins including rosarin, rosavin, and rosin in substantial quantities [1] [2].

Rhodiola sachalinensis represents the only other confirmed natural source of rosarin, though at significantly reduced concentrations of 0.034-0.109% dry weight [3] [9]. This species appears to possess functional but less active phenylpropanoid biosynthetic pathways compared to R. rosea, resulting in limited rosavin production. The presence of rosarin in R. sachalinensis suggests a close evolutionary relationship with R. rosea and shared biosynthetic capabilities [23].

Rhodiola crenulata, despite its widespread medicinal use, completely lacks rosarin and other phenylpropanoid glycosides [23] [25]. This species can be distinguished from R. rosea through nuclear magnetic resonance spectroscopy by the presence of a characteristic quartet signal at 6 parts per million, representing unique metabolomic compounds not found in rosarin-containing species [23].

Rhodiola quadrifida demonstrates a distinct phytochemical profile centered on salidroside and rhodiocyanoside A production, with complete absence of rosarin or related phenylpropanoid glycosides [24] [25]. Metabolomic analysis reveals that this species has diverged significantly from the R. rosea lineage in terms of secondary metabolite biosynthetic capacity.

Rhodiola heterodonta produces a novel phenylethanoid glycoside called heterodontoside along with standard compounds like salidroside, but completely lacks the phenylpropanoid biosynthetic pathway necessary for rosarin production [25] [26]. This species represents an alternative evolutionary strategy for adaptive compound production within the genus.

Rhodiola semenovii and Rhodiola kirilowii both demonstrate complete absence of rosarin, instead specializing in different classes of secondary metabolites including cyanogenic glucosides and modified salidroside derivatives respectively [24] [25]. These species illustrate the diverse biochemical strategies employed across the Rhodiola genus for environmental adaptation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

428.16824709 g/mol

Monoisotopic Mass

428.16824709 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PQA54L0KFI

Wikipedia

Rosarin
Deoxygedunin

Dates

Last modified: 08-15-2023
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8: Ma YC, Wang XQ, Hou FF, Ma J, Luo M, Lu S, Jin P, Terevsky N, Chen A, Xu I, Patel AV, Gorecki D. Rapid resolution liquid chromatography (RRLC) analysis for quality control of Rhodiola rosea roots and commercial standardized products. Nat Prod Commun. 2011 May;6(5):645-50. PubMed PMID: 21615025.
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10: Ma YC, Wang XQ, Hou F, Ma J, Luo M, Lu S, Jin P, Chen A, Xu I, Patel AV, Gorecki D. Simultaneous quantification of polyherbal formulations containing Rhodiola rosea L. and Eleutherococcus senticosus Maxim. using rapid resolution liquid chromatography (RRLC). J Pharm Biomed Anal. 2011 Jul 15;55(5):908-15. doi: 10.1016/j.jpba.2011.03.013. Epub 2011 Mar 12. PubMed PMID: 21466940.
11: Ke XS, Kim T, Brewster JT 2nd, Lynch VM, Kim D, Sessler JL. Expanded Rosarin: A Versatile Fullerene (C(60)) Receptor. J Am Chem Soc. 2017 Apr 5;139(13):4627-4630. doi: 10.1021/jacs.7b00735. Epub 2017 Mar 24. PubMed PMID: 28318261.
12: Booker A, Zhai L, Gkouva C, Li S, Heinrich M. From Traditional Resource to Global Commodities:-A Comparison of Rhodiola Species Using NMR Spectroscopy-Metabolomics and HPTLC. Front Pharmacol. 2016 Aug 29;7:254. doi: 10.3389/fphar.2016.00254. eCollection 2016. PubMed PMID: 27621703; PubMed Central PMCID: PMC5002433.
13: Tomassini L, Gao J, Foddai S, Serafini M, Ventrone A, Nicoletti M. Iridoid glucosides from Viburnum chinshanense. Nat Prod Res. 2006 Jul 10;20(8):697-700. PubMed PMID: 16753900.
14: Marchev AS, Dimitrova P, Koycheva IK, Georgiev MI. Altered expression of TRAIL on mouse T cells via ERK phosphorylation by Rhodiola rosea L. and its marker compounds. Food Chem Toxicol. 2017 Oct;108(Pt B):419-428. doi: 10.1016/j.fct.2017.02.009. Epub 2017 Feb 8. PubMed PMID: 28189478.
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